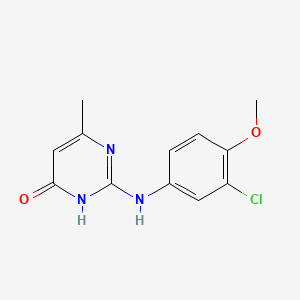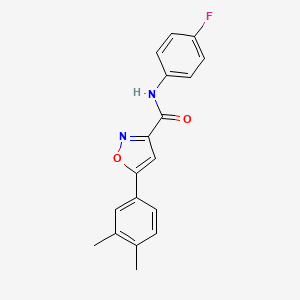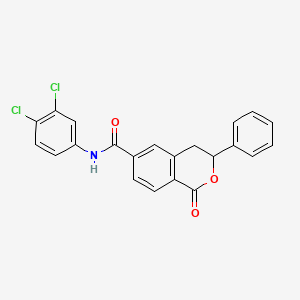
2-(3-chloro-4-methoxyanilino)-6-methyl-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chloro-4-methoxyanilino)-6-methyl-4(3H)-pyrimidinone is an organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a pyrimidinone ring substituted with a 3-chloro-4-methoxyanilino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-methoxyanilino)-6-methyl-4(3H)-pyrimidinone typically involves the reaction of 3-chloro-4-methoxyaniline with a suitable pyrimidinone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The process may also involve heating the reaction mixture to temperatures ranging from 60°C to 100°C to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-4-methoxyanilino)-6-methyl-4(3H)-pyrimidinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(3-chloro-4-methoxyanilino)-6-methyl-4(3H)-pyrimidinone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-methoxyanilino)-6-methyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-methoxyaniline: A precursor in the synthesis of 2-(3-chloro-4-methoxyanilino)-6-methyl-4(3H)-pyrimidinone.
4-methoxyaniline: A related compound with similar structural features but lacking the chloro substituent.
2-chloro-4-methoxyaniline: Another structurally related compound with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C12H12ClN3O2 |
|---|---|
Molecular Weight |
265.69 g/mol |
IUPAC Name |
2-(3-chloro-4-methoxyanilino)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H12ClN3O2/c1-7-5-11(17)16-12(14-7)15-8-3-4-10(18-2)9(13)6-8/h3-6H,1-2H3,(H2,14,15,16,17) |
InChI Key |
SZYBIOLOMUHTKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2=CC(=C(C=C2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2-Propoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B11342454.png)
![3-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11342456.png)
![2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11342468.png)
![N-(2-fluorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11342470.png)
![Naphthalen-1-yl{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11342475.png)
![Methyl 2-({[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11342478.png)
![3-{[4-(2-pyridin-2-ylethyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one](/img/structure/B11342490.png)
![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-3-methoxybenzamide](/img/structure/B11342491.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B11342493.png)

![2-(4-tert-butylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11342504.png)
![N-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11342506.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide](/img/structure/B11342531.png)
